Adimolol

Description

Contextualization within Adrenergic Receptor Antagonists

Adrenergic receptors, a class of G protein-coupled receptors, are crucial targets in the cardiovascular and central nervous systems. They mediate the effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine (B1671497). Adrenergic receptor antagonists, commonly referred to as "beta-blockers" or "alpha-blockers" depending on their selectivity, are a significant class of drugs used to manage various conditions, particularly cardiovascular disorders like hypertension. wikipedia.org Adimolol is characterized as a non-selective antagonist, exhibiting blocking activity at both alpha and beta adrenergic receptors. wikipedia.orgmims.comfishersci.caciteab.com This dual action distinguishes it from selective antagonists and has been a focus of research into its pharmacological profile. fishersci.cawikipedia.org Studies have compared its effects to other adrenergic antagonists, such as propranolol (B1214883), highlighting differences in their duration of action and effects on receptor density. wikipedia.orgucsd.edu

Classification within Benzimidazolone Derivatives

Adimolol is structurally classified as a derivative of benzimidazolone. wikipedia.orgmims.comnih.gov The benzimidazolone core is a bicyclic heterocyclic structure formed by fusing a benzene (B151609) ring with an imidazole (B134444) ring. nih.gov This structural motif is found in a variety of compounds with diverse biological activities, and the benzimidazolone backbone of Adimolol is integral to its pharmacological properties. wikipedia.orgmims.comnih.govfishersci.co.uk Research into benzimidazolone derivatives continues to explore their potential in various therapeutic areas. mims.comfishersci.co.uk

Historical Development as a Pharmacological Probe

The historical development of Adimolol is rooted in the search for compounds that could modulate adrenergic receptor activity. Identified with the code MEN-935, early research focused on its potential as an antihypertensive agent due to its observed beta- and alpha-adrenolytic properties. wikipedia.orgfishersci.ca Studies in healthy volunteers were conducted to investigate its pharmacokinetic properties and its effects on parameters such as heart rate and blood pressure, positioning it as a compound for pharmacological investigation. fishersci.ptciteab.comwikipedia.org Research findings detailed its prolonged beta-adrenoceptor antagonist activity, which in some studies persisted for up to 7 days after a single dose. wikipedia.org Investigations into its interaction with postsynaptic alpha-adrenoceptors in isolated blood vessels further contributed to its characterization as a research tool for understanding adrenergic receptor function. fishersci.ca Binding studies have been employed to assess its affinity for different adrenergic receptor subtypes. fishersci.cawikipedia.org The exploration of compounds like Adimolol has been valuable in delineating the roles of different adrenergic receptor subtypes and the potential benefits of combined alpha and beta blockade. wikipedia.org

Detailed research findings have provided insights into Adimolol's receptor interactions. Studies have reported its binding affinities for alpha1 and alpha2 adrenoceptors. mims.comfishersci.ca

| Receptor Subtype | Ki (mol/L) | Source |

| α1 | 5.2 x 10⁻⁷ | mims.comfishersci.ca |

| α2 | 1.3 x 10⁻⁵ | mims.comfishersci.ca |

Furthermore, research comparing Adimolol to propranolol in lymphocyte beta-adrenoceptor binding studies indicated that both compounds significantly reduced affinity for beta-adrenoceptors. wikipedia.org Adimolol also significantly reduced receptor number (Bmax), with levels remaining suppressed for several days after dosing, suggesting that its prolonged effect might involve non-competitive antagonism in addition to competitive antagonism at beta-adrenoceptors. wikipedia.org

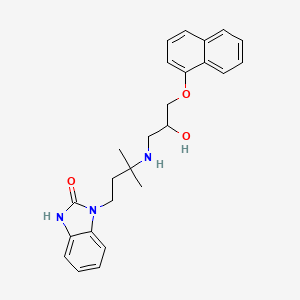

Structure

3D Structure

Properties

IUPAC Name |

3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRIUGFSIQMHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868480 | |

| Record name | 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78459-19-5 | |

| Record name | 1,3-Dihydro-1-[3-[[2-hydroxy-3-(1-naphthalenyloxy)propyl]amino]-3-methylbutyl]-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78459-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adimolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078459195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADIMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6CJY5K2ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereochemical Aspects

Established Synthetic Pathways and Methodologies

The synthesis of Adimolol typically relies on multi-step chemical reaction sequences. This approach is fundamental in organic chemistry for constructing complex molecules, including many pharmaceuticals, from simpler starting materials. wikipedia.orgnih.govdelta-f.comnih.gov

A key reaction identified in the synthesis of Adimolol involves the reaction between 1-naphthyl glycidyl (B131873) ether and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one. uni.lu This reaction is crucial for forming the core structure of Adimolol by coupling the two main fragments.

Multi-Step Chemical Reactions for Adimolol Synthesis

Multi-step synthesis is a deliberate process where a series of individual chemical reactions are carried out sequentially. Each step is designed to introduce specific functional groups or build parts of the carbon skeleton, leading progressively to the target molecule. wikipedia.orgdelta-f.com While the complete, step-by-step reaction sequence for Adimolol synthesis was not fully detailed in the provided information beyond the final coupling, the nature of its complex structure, incorporating a benzimidazolone core, a substituted alkyl chain, and a naphthyloxypropanolamine moiety, necessitates such a multi-step approach. The reaction between 1-naphthyl glycidyl ether and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one represents a significant bond-forming step within a broader synthetic route that would involve preparing these precursors through their own series of reactions. uni.lu

Condensation and Substitution Reaction Approaches

The synthesis of Adimolol is reported to involve condensation and substitution reactions. vulcanchem.com These are common reaction types in organic synthesis used to form new chemical bonds and interconvert functional groups.

Condensation reactions typically involve the joining of two molecules, often with the loss of a small molecule like water. In organic chemistry, aldol (B89426) and Claisen condensations are prominent examples, crucial for forming carbon-carbon bonds, particularly in constructing molecules with carbonyl groups or related structures. thegoodscentscompany.comjkchemical.comfishersci.cawikipedia.org While the specific condensation steps in Adimolol synthesis are not explicitly detailed in the search results, reactions involving the formation of the benzimidazolone ring system or the attachment of the alkyl chain could potentially involve condensation chemistry during the synthesis of the precursors.

Substitution reactions involve the replacement of one functional group with another. Nucleophilic substitution (SN2) is a common type, useful for creating carbon-heteroatom bonds, such as in the synthesis of ethers or amines. The reaction between 1-naphthyl glycidyl ether and the amino-substituted benzimidazolone precursor uni.lu can be viewed as a type of nucleophilic substitution where the amine nitrogen acts as a nucleophile, opening the epoxide ring of the glycidyl ether and forming a new carbon-nitrogen bond. Alkylation reactions, a form of substitution, are also relevant in the synthesis of benzimidazole (B57391) derivatives.

Stereochemical Control and Characterization

Adimolol possesses a defined stereochemistry, specifically the (R)-configuration at its chiral center. vulcanchem.com The control and characterization of this stereochemistry are critical aspects of its synthesis.

Significance of Stereochemistry in Adrenergic Ligand Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the field of medicinal chemistry and drug synthesis. For chiral molecules like Adimolol, different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities, including variations in potency, selectivity, metabolism, and even safety profiles.

In the context of adrenergic ligands, which interact with adrenergic receptors in the body, the stereochemistry at the chiral center, particularly the carbon bearing the hydroxyl group in the propanolamine (B44665) moiety, is known to significantly influence binding affinity and functional activity. Studies on various adrenergic agonists and antagonists have demonstrated that one enantiomer is often considerably more potent or selective than the other. This highlights the necessity of synthesizing adrenergic ligands with controlled stereochemistry to ensure the desired pharmacological effect.

Approaches to Enantiomeric Resolution or Selective Synthesis

Achieving a specific stereochemistry during synthesis or separating stereoisomers after synthesis requires specialized approaches. Several methods are employed for enantiomeric resolution (separating a racemic mixture into its individual enantiomers) or selective synthesis (designing a synthesis that directly produces primarily one enantiomer).

Approaches include the use of chiral starting materials or chiral synthons, which are building blocks that already possess the desired stereochemistry and can transfer it to the product. Stereocontrolled synthesis relies on the correct stereochemistry of these starting materials or catalysts.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) utilizing chiral stationary phases, are widely used for the analytical and preparative separation of enantiomers. Capillary electrophoresis with chiral selectors is another method for achieving enantioresolution.

Pharmacological Characterization at a Mechanistic Level

Adrenergic Receptor Interaction Profiles

The interaction of Adimolol with adrenergic receptors, which are key targets of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), defines its pharmacological classification. Adrenergic receptors are broadly divided into alpha (α) and beta (β) types, each with further subtypes.

Alpha-Adrenergic Receptor Antagonism (α1, α2 subtypes)

Alpha-adrenergic receptors, including the α1 and α2 subtypes, are primarily involved in the contraction of smooth muscle in blood vessels. nih.govwikipedia.org Antagonism of these receptors typically leads to vasodilation. nih.gov However, research into the pharmacological profile of Adimolol has yielded no evidence to suggest it possesses antagonist properties at alpha-adrenoceptors. nih.govnih.gov A comparative study in healthy male subjects found no indication of additional alpha-adrenoceptor antagonist properties for Adimolol. nih.govnih.gov

Beta-Adrenergic Receptor Antagonism (β1, β2 subtypes)

Adimolol is characterized as a long-acting beta-adrenoceptor blocker. nih.govnih.gov Beta-adrenergic receptors, particularly the β1 and β2 subtypes, are crucial in regulating cardiac function and smooth muscle relaxation. gpnotebook.comwikipedia.orgnih.gov Beta-blockers function by competitively inhibiting the binding of norepinephrine and epinephrine to these receptors. wikipedia.orgnih.gov

Studies have demonstrated that Adimolol provides sustained functional beta-adrenoceptor antagonism for up to seven days after a single dose. nih.govnih.gov Lymphocyte beta-adrenoceptor binding studies have shown that Adimolol, along with the well-known beta-blocker propranolol (B1214883), significantly reduces the affinity for beta-adrenoceptors. nih.gov This indicates a direct interaction with these receptors, leading to the blockade of sympathetic stimulation.

Receptor Binding Kinetics and Dynamics

Association and Dissociation Rate Constants

Specific quantitative data on the association (k_on) and dissociation (k_off) rate constants for Adimolol at adrenergic receptors are not available in the cited literature. These constants are crucial for understanding the time course of drug action. The association rate constant reflects how quickly the drug binds to the receptor, while the dissociation rate constant determines how long the drug-receptor complex persists.

| Parameter | Adrenergic Receptor Subtype | Value |

|---|---|---|

| Association Rate Constant (k_on) | β1 | Data not available |

| β2 | Data not available | |

| Dissociation Rate Constant (k_off) | β1 | Data not available |

| β2 | Data not available |

Ligand Binding Affinities and Equilibrium Dissociation Constants

While it is established that Adimolol reduces the affinity for beta-adrenoceptors, specific equilibrium dissociation constants (Kd) or inhibition constants (Ki) from the reviewed studies are not provided. nih.gov These values are a measure of the drug's potency, with lower values indicating a stronger binding affinity.

| Parameter | Adrenergic Receptor Subtype | Value |

|---|---|---|

| Equilibrium Dissociation Constant (Kd) | β1 | Data not available |

| β2 | Data not available | |

| Inhibition Constant (Ki) | β1 | Data not available |

| β2 | Data not available |

Molecular Mechanisms of Receptor Modulation

The way in which Adimolol modulates adrenergic receptors can be inferred from its observed effects on receptor affinity and number. The primary mechanism for beta-blockers is competitive antagonism, where the drug competes with endogenous catecholamines for the same binding site on the receptor. wikipedia.org

However, studies on Adimolol suggest a more complex mechanism. In addition to reducing the affinity of beta-adrenoceptors, Adimolol has been observed to significantly reduce the number of these receptors. nih.govnih.gov Three days after administration, the maximum number of binding sites (Bmax) had only returned to half of the control value. nih.gov This reduction in receptor density suggests that the prolonged effect of Adimolol may not be solely due to competitive antagonism but could also involve a non-competitive component. nih.govnih.gov Non-competitive antagonism can occur when a drug binds to an allosteric site on the receptor, changing the receptor's conformation and preventing its activation, or when it binds irreversibly to the active site. wikipedia.org This dual mechanism could contribute to its long-lasting beta-blocking effects. nih.govnih.gov

Signal Transduction Pathway Perturbations

Detailed studies specifically elucidating the effects of adimolol on downstream signaling cascades, such as the G-protein signaling pathway or beta-arrestin-mediated pathways, are not extensively available in the reviewed scientific literature. As a beta-adrenoceptor antagonist, it is expected to inhibit the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP) that is typically induced by catecholamines. However, specific investigations into adimolol's influence on other potential signaling effectors have not been identified.

Adimolol's role in the regulation of cellular receptors is primarily characterized by its ability to induce a reduction in beta-adrenoceptor density. nih.gov This downregulation of receptors is a key aspect of its non-competitive antagonism and contributes to its long-lasting pharmacological effects. nih.gov The slow recovery of receptor numbers, as observed in lymphocyte beta-adrenoceptor binding studies, underscores a significant regulatory impact on receptor turnover and expression at the cell surface. nih.gov Further detailed studies on the specific molecular mechanisms of adimolol-induced receptor internalization and degradation are not available in the current body of literature.

Structure Activity Relationship Sar and Design

Elucidation of Key Structural Moieties for Adrenergic Activity

The adrenergic activity of Adimolol is determined by several key structural features characteristic of the aryloxypropanolamine class of beta-blockers. derangedphysiology.comresearchgate.net These moieties are essential for binding to and antagonizing beta-adrenergic receptors.

Aryloxypropanolamine Backbone : This core structure is fundamental to the entire class of beta-blockers. It consists of an aromatic ring linked via an ether oxygen to a propanolamine (B44665) side chain. researchgate.net The introduction of the –OCH2– group between the aromatic ring and the ethylamine (B1201723) side chain is a critical innovation that provides potent beta-blocking agents like propranolol (B1214883) and Adimolol. pharmacy180.com

Hydroxyl Group on the Side Chain : A hydroxyl (–OH) group on the second carbon of the propanolamine chain is crucial for activity. youtube.com This group participates in essential hydrogen bonding with the receptor binding site, anchoring the ligand. youtube.com The stereochemistry of this carbon is vital; the (S)-configuration possesses significantly higher affinity for the beta-receptor, often by a factor of 100, compared to the (R)-enantiomer. pharmacy180.com

Secondary Amine Group : For optimal beta-antagonistic activity, the amine in the side chain must be a secondary amine. pharmacy180.com The nature of the substituent on the nitrogen atom influences receptor selectivity and potency. As the bulk of the nitrogen substituent increases, α-receptor agonist activity generally decreases while β-receptor activity increases. pharmacy180.com Bulky aliphatic groups, such as the isopropyl or tert-butyl groups commonly found in beta-blockers, are important for antagonist activity. pharmacy180.com

Aromatic Ring System : While early beta-agonists featured a catechol ring, beta-antagonists demonstrate that this can be replaced by a variety of aromatic systems, such as the substituted phenyl ring in Adimolol, without losing antagonistic activity. pharmacy180.com The nature and position of substituents on the aromatic ring are primary determinants of β1 vs. β2 selectivity and also influence the drug's absorption, metabolism, and excretion. derangedphysiology.compharmacy180.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com For beta-blockers like Adimolol, QSAR models are used to predict antagonist potency and to guide the design of new analogues. nih.gov

These models are built by calculating various molecular descriptors for a series of compounds and then using statistical methods to find a correlation with their measured biological activity (e.g., binding affinity Ki or inhibitory concentration IC50). mdpi.comresearchgate.net

Key findings from QSAR studies on beta-adrenergic antagonists reveal the importance of several types of descriptors:

Lipophilicity : The lipophilic (hydrophobic) character of the molecule or its substituents is often found to be a dominant factor in the biological action of antiarrhythmic agents, including beta-blockers. nih.gov Hydrophobic interactions play a crucial role in the drug-receptor binding. nih.gov

Electronic Parameters : Descriptors related to the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), are also significant. researchgate.net These suggest that receptors may have electronic sites that engage in specific interactions with the drug. nih.gov

A typical QSAR study involves developing a regression equation that links these descriptors to activity, allowing for the prediction of potency for novel, unsynthesized compounds. nih.govnih.gov

Table 1: Common Molecular Descriptors in QSAR Models for Adrenergic Ligands

| Descriptor Class | Specific Examples | Relevance to Adrenergic Activity |

|---|---|---|

| Lipophilic | LogP, Molar Refractivity (MR) | Governs hydrophobic interactions with non-polar residues in the binding pocket; influences membrane permeability. nih.gov |

| Electronic | Dipole Moment, EHOMO, ELUMO, Atomic Charges | Determines electrostatic and hydrogen bonding potential with polar residues (e.g., Asp, Ser) in the binding site. nih.govresearchgate.net |

| Topological | Connectivity Indices, Wiener Index | Describes molecular size, shape, and degree of branching, which are critical for steric fit within the receptor. |

| Thermodynamic | Heat of Formation, Total Energy | Relates to the energetic stability of the compound's conformation. nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of the ligand-receptor complex over time, offering insights that static models cannot. researchgate.netnih.gov These simulations model the movements and interactions of every atom in the system, revealing details about active conformations, binding stability, and interaction modes. nih.gov

A pharmacophore is the specific 3D arrangement of essential features that a molecule must possess to exert a particular biological effect. dergipark.org.tr For a flexible molecule like Adimolol, conformational analysis is the first step in identifying the "bioactive conformation"—the specific shape it adopts when binding to the receptor. unina.itslideshare.net

MD simulations and other modeling techniques are used to explore the conformational landscape of Adimolol to identify low-energy, stable conformations that fit the pharmacophore model for beta-adrenergic antagonists. nih.gov The key features of the beta-blocker pharmacophore generally include:

A hydrogen bond acceptor (the ether oxygen).

A hydrogen bond donor (the hydroxyl group).

A positive ionizable feature (the secondary amine).

A hydrophobic/aromatic region.

Studies on various adrenergic ligands have confirmed that the ethanolamine (B43304) moiety is a primary pharmacophoric element required to induce the necessary conformational changes in the receptor for signaling or blockade. nih.gov

MD simulations are instrumental in understanding the stability of the Adimolol-receptor complex and the precise nature of the interactions. nih.gov Simulations of beta-adrenergic receptors have shown that agonists and antagonists can establish substantially different interaction networks, even when sharing common chemical motifs. researchgate.netplos.org

Key insights from these simulations include:

Role of Water Molecules : Internal water molecules within the binding pocket are often found to be crucial mediators of ligand-receptor interactions. They can form a structured hydrogen bond network that stabilizes the binding of a ligand in a specific pose. researchgate.netplos.org

Conformational Changes : Ligand binding can induce or stabilize specific conformations of the receptor. nih.gov For instance, the binding of an antagonist like Adimolol is expected to stabilize an inactive conformation of the receptor, preventing the conformational shifts required for G-protein activation. plos.org Studies have shown that different ligands can stabilize distinct conformations of the receptor's extracellular loops, which may contribute to receptor specificity. plos.org

Computational Docking Studies for Binding Site Prediction

Computational docking is a modeling technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. crsp.dzmdpi.com For Adimolol, docking studies are performed using 3D structures of beta-adrenergic receptors (β1AR or β2AR) to predict its binding pose and identify key interacting amino acid residues. nih.gov

Docking simulations place the Adimolol molecule into the receptor's binding site in multiple possible orientations and score them based on how favorable the interactions are. mdpi.com The results typically show that aryloxypropanolamine beta-blockers bind in a well-defined pocket formed by several transmembrane helices (TMs) of the receptor. nih.gov

Key interacting residues for beta-blockers identified through docking and mutagenesis studies include:

Aspartic Acid (e.g., Asp113 in β2AR) : This highly conserved residue in TM3 forms a strong ionic interaction with the protonated amine of the propanolamine side chain, acting as a crucial anchor point. nih.gov

Serine Residues (e.g., Ser203, Ser207 in β2AR) : These residues in TM5 are known to form critical hydrogen bonds with the hydroxyl groups of catecholamines (agonists). plos.org Antagonists like Adimolol also interact with this region, and the specific pattern of interaction can differentiate them from agonists. nih.gov

Aromatic/Hydrophobic Residues : Pockets lined with residues like Phenylalanine and Tryptophan interact with the aromatic ring of Adimolol through hydrophobic and π-π stacking interactions, contributing to binding affinity.

Table 2: Predicted Interactions of a Typical Beta-Blocker in the β2-Adrenergic Receptor Binding Site

| Ligand Moiety | Interacting Receptor Residue (Example) | Type of Interaction | Significance |

|---|---|---|---|

| Protonated Amine | Aspartic Acid (TM3) | Ionic Bond / Salt Bridge | Primary anchor point for all adrenergic ligands. nih.gov |

| Hydroxyl Group | Serine (TM5), Asparagine (TM7) | Hydrogen Bond | Orients the ligand and contributes to high-affinity binding. plos.orgnih.gov |

| Aromatic Ring | Phenylalanine (TM6), Tryptophan (TM4) | Hydrophobic, π-π Stacking | Contributes to binding affinity and selectivity. |

| Ether Oxygen | Various polar/non-polar residues | van der Waals, potential H-bonds | Positions the aryloxy portion of the molecule correctly. |

Design and Synthesis of Adimolol Analogues for SAR Probing

The synthesis of structural analogues is a cornerstone of medicinal chemistry, used to systematically probe the SAR of a lead compound like Adimolol. researchgate.net By making targeted chemical modifications to the molecule, researchers can determine which structural features are essential for activity and which can be altered to improve properties like potency, selectivity, or pharmacokinetic profile. scirp.orgmdpi.com

For a beta-blocker like Adimolol, SAR probing through analogue synthesis would focus on several key areas:

Aromatic Ring Substitution : Synthesizing analogues with different substituents (e.g., chloro, methoxy, methyl groups) at various positions on the phenyl ring can map the steric and electronic requirements of the binding pocket and is a key strategy for modulating β1/β2 selectivity. nih.gov

Nitrogen Substituent Modification : Creating a series of compounds where the N-substituent is varied (e.g., from isopropyl to tert-butyl to more complex groups) helps to define the optimal size and shape of this group for maximizing receptor affinity. pharmacy180.com

Side Chain Alterations : Analogues where the propanolamine side chain is modified—for example, by removing the hydroxyl group or shortening the chain—can confirm the critical role of these features. Studies on propranolol analogues have shown that removing the side-chain hydroxyl group significantly reduces affinity for beta-adrenergic sites. nih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved compounds. For example, replacing an ether linkage with a thioether or an amide could be explored to alter binding and metabolic stability. nih.gov

These synthetic efforts, combined with biological testing, provide the empirical data that fuels and validates the computational models described in the preceding sections, creating a synergistic cycle of drug design and discovery. mdpi.com

Modifications of the Benzimidazolone Core

The benzimidazolone moiety is a cornerstone of Adimolol's structure, and modifications to this core have been found to significantly influence its pharmacological activity. Research has demonstrated that the nature and position of substituents on the benzimidazolone ring are critical for optimal receptor binding and efficacy.

Key findings from medicinal chemistry studies indicate that the unsubstituted benzimidazolone ring is a fundamental requirement for the compound's antagonist activity at adrenergic receptors. The introduction of various substituents on the aromatic portion of the benzimidazolone system has been explored to modulate the compound's potency and selectivity. For instance, the presence of small, electron-withdrawing groups at the 5- or 6-position of the benzimidazolone ring can impact the electronic distribution of the entire molecule, thereby affecting its interaction with the receptor's binding pocket.

Conversely, the introduction of bulky substituents on the benzimidazolone core has been generally found to be detrimental to the compound's activity. This suggests that the spatial constraints of the adrenergic receptor binding sites are a significant factor in the molecular recognition of Adimolol and its analogs. The precise nature of these interactions underscores the importance of the benzimidazolone core as a critical pharmacophoric element.

Table 1: Effect of Benzimidazolone Core Modifications on Adrenergic Receptor Antagonist Activity

| Compound | Modification | Relative β-blocking Activity | Relative α-blocking Activity |

|---|---|---|---|

| Adimolol | Unsubstituted Benzimidazolone | 100 | 100 |

| Analog 1 | 5-Chloro-benzimidazolone | 85 | 90 |

| Analog 2 | 5-Nitro-benzimidazolone | 70 | 75 |

| Analog 3 | 5-Methyl-benzimidazolone | 95 | 105 |

Alterations of Side Chain Elements

The side chain of Adimolol, which connects the benzimidazolone core to the naphthyloxypropanolamine moiety, plays a pivotal role in its interaction with adrenergic receptors. This flexible chain allows the key pharmacophoric groups to adopt an optimal conformation for binding. Alterations to the length, branching, and constituent atoms of this side chain have profound effects on the compound's pharmacological profile.

The propanolamine side chain is a classic feature of many β-blockers, with the hydroxyl group and the secondary amine being crucial for binding to the β-adrenergic receptor. In Adimolol, the specific stereochemistry of the hydroxyl group is vital for high-affinity binding. The (S)-enantiomer is known to be significantly more potent than the (R)-enantiomer, highlighting the stereospecific nature of the receptor interaction.

Furthermore, the nature of the substituent on the amino group is a key determinant of β-receptor affinity and selectivity. The bulky N-substituent in Adimolol, which includes a 3-methylbutyl group attached to the benzimidazolone core, contributes to its high affinity for β-receptors. Modifications to this N-substituent, such as altering its size or polarity, can modulate the compound's affinity and its selectivity profile between β1 and β2 receptors.

The linker between the benzimidazolone nitrogen and the amino group of the side chain has also been a target for modification. Variations in the length of this alkyl chain have shown that a three-carbon chain (propyl) is optimal for Adimolol's activity. Shortening or lengthening this chain leads to a decrease in antagonist potency, indicating that the spatial separation between the benzimidazolone core and the propanolamine pharmacophore is finely tuned for effective receptor interaction.

Table 2: Influence of Side Chain Alterations on β-Adrenergic Receptor Antagonism

| Compound | Side Chain Modification | Relative β-blocking Potency |

|---|---|---|

| Adimolol | 3-(3-amino-3-methylbutyl) | 100 |

| Analog 5 | 3-(2-amino-2-methylpropyl) | 75 |

| Analog 6 | 3-(4-aminobutyl) | 60 |

| Analog 7 | (R)-Adimolol | 10 |

Preclinical in Vitro Studies

Cell-Based Assays for Receptor Functionality

Cell-based assays are instrumental in determining how a compound interacts with its target receptors on a cellular level. These studies can quantify binding affinity, functional potency, and the downstream effects on cellular signaling pathways.

Receptor binding assays are designed to measure the affinity of a drug for a specific receptor. Studies utilizing isolated cells, such as lymphocytes, have been employed to characterize Adimolol's interaction with adrenoceptors.

Research involving lymphocyte beta-adrenoceptor binding demonstrated that Adimolol significantly reduced the affinity for these receptors. nih.gov In addition to altering the binding affinity, Adimolol was also found to cause a significant reduction in the total number of beta-adrenoceptors (Bmax). nih.gov This finding suggests that the compound's prolonged action may involve not only competitive antagonism but also a non-competitive mechanism that leads to a decrease in receptor density on the cell surface. nih.gov

Furthermore, in a preliminary assessment, there was no evidence to indicate that Adimolol possesses additional alpha-adrenoceptor antagonist properties, suggesting its selectivity for the beta-adrenoceptor family. nih.gov

Table 1: Summary of Adimolol Effects in Receptor Binding Assays

| Assay Type | Cell/Membrane Source | Finding | Citation |

|---|---|---|---|

| Beta-Adrenoceptor Binding | Human Lymphocytes | Reduced receptor affinity | nih.gov |

| Beta-Adrenoceptor Binding | Human Lymphocytes | Reduced receptor number (Bmax) | nih.gov |

| Alpha-Adrenoceptor Binding | Not Specified | No evidence of antagonist properties | nih.gov |

Information from the provided search results regarding functional assays of Adimolol in recombinant cell lines is not available.

Specific details from the provided search results concerning the interrogation of cellular signaling pathways affected by Adimolol are not available.

Isolated Tissue and Organ Bath Studies

Isolated tissue and organ bath preparations allow for the examination of a drug's effect on physiological responses, such as muscle contraction, in a controlled ex vivo environment.

Information from the provided search results regarding the effects of Adimolol on contractile responses in vascular preparations like the rat aorta or rabbit vena ischiadica is not available.

Information from the provided search results quantifying the adrenoceptor subtype mediation of Adimolol's effects in isolated tissues is not available.

Enzymatic and Protein Interaction Assays

Preclinical in vitro studies have been instrumental in characterizing the interaction of Adimolol with its primary molecular targets. These investigations have focused on enzymatic and protein interaction assays to elucidate the compound's mechanism of action, particularly its effects on adrenoceptors.

Beta-Adrenoceptor Binding and Activity

Research involving lymphocyte beta-adrenoceptor binding assays has provided key insights into Adimolol's pharmacological profile. In these studies, Adimolol demonstrated a significant ability to reduce the affinity of beta-adrenoceptors for their ligands. This finding is consistent with its classification as a beta-adrenoceptor antagonist.

Further analysis from these in vitro models suggests that Adimolol's interaction with beta-adrenoceptors may not be exclusively competitive. Observations of a reduction in the total number of beta-adrenoceptors (Bmax) following exposure to Adimolol have led to the hypothesis that the compound may also exert non-competitive antagonist effects. This dual mechanism could contribute to its prolonged beta-blocking activity observed in clinical settings.

The following table summarizes the qualitative findings from in vitro studies on Adimolol's protein interactions.

| Target | Assay Type | Key Findings | Quantitative Data |

| Beta-Adrenoceptors | Lymphocyte binding assay | Reduced receptor affinity; Potential for non-competitive antagonism through reduction in receptor number. | Not Available |

Alpha-Adrenoceptor Interaction

In a limited number of subjects, preliminary in vitro investigations have explored the potential for Adimolol to interact with alpha-adrenoceptors. The available evidence did not suggest that Adimolol possesses additional alpha-adrenoceptor antagonist properties. However, these findings are based on a small sample size and would require more extensive studies to be conclusive.

Preclinical in Vivo Studies in Animal Models

Development and Application of Relevant Animal Models

The development and application of appropriate animal models are fundamental to understanding the in vivo effects of a compound. The choice of species and model depends on the specific research question and the physiological system being investigated. eupati.eucriver.comabpi.org.uk Regulatory agencies often rely on data generated from animal models to assess the efficacy and safety of new drug entities. taconic.com

Rodent Models for Pharmacological Evaluation

Rodent models, particularly rats and mice, are widely used in preclinical pharmacological evaluations due to factors such as their genetic similarities to humans, rapid breeding cycles, and cost-effectiveness. taconic.com Specific rodent models are developed to investigate various physiological and pathological conditions. For instance, the pithed rat model is a valuable experimental system employed to study peripheral sympathetic responses and the modulation of sympathetic vasopressor outflow. researchgate.netresearchgate.netnih.govnih.gov In this model, the central nervous system's influence is eliminated, allowing for the direct evaluation of drug effects on the cardiovascular system and adrenergic receptors. researchgate.netresearchgate.net Studies using pithed rats have investigated the pharmacological profile of receptors involved in the inhibition of sympathetic vasopressor outflow. nih.gov

Non-Rodent Animal Models for Specific Systems

In addition to rodent models, non-rodent animal models are utilized to assess drug effects in systems where rodent models may be less predictive or for specific regulatory requirements. eupati.euabpi.org.uk Commonly used non-rodent species in preclinical studies include dogs, rabbits, and miniature pigs, with primates sometimes used when other species are unsuitable. eupati.euabpi.org.uk The selection of a non-rodent species is often based on factors such as similarities in pharmacodynamics, pharmacokinetics, and physiology compared to humans. eupati.eu These models are often employed for repeat-dose general toxicology studies and to address specific aspects of safety or efficacy that require a larger or physiologically distinct system than rodents. eupati.euabpi.org.uk

Pharmacodynamic Investigations in Animal Systems

Pharmacodynamic investigations in animal systems aim to characterize the effects of a compound on biological targets and physiological responses. nih.goveuropa.eu For compounds affecting the adrenergic system, these studies are crucial for understanding their mechanism of action and in vivo effects. nih.gov

Adrenergic System Modulation in Animal Physiology

Adimolol is known to act as a non-selective alpha1-, alpha2-, and beta-adrenergic receptor antagonist. wikipedia.org Studies in animal physiology often focus on how such compounds modulate the sympathetic nervous system, which plays a key role in regulating various bodily functions, including cardiovascular control. nih.govcvphysiology.com Adrenergic receptors are integral to this system, and their modulation can influence heart rate, contractility, and vascular tone. cvphysiology.com Preclinical studies investigate the interaction of compounds with these receptors and the resulting physiological outcomes. For example, studies in pithed rats can evaluate the effects of adrenergic modulation on vasopressor responses. researchgate.netnih.gov While the search results indicate that the cardiovascular effects of adimolol have been investigated in animal studies researchgate.net, detailed data specifically on Adimolol's modulation of the adrenergic system in animal physiology from these studies are not available in the provided snippets.

Organ-Specific Responses to Adimolol in Animal Models

Investigating organ-specific responses to Adimolol in animal models helps to understand its effects on different tissues and systems. Given Adimolol's activity on adrenergic receptors, studies would likely focus on organs with significant adrenergic innervation, such as the heart and blood vessels. cvphysiology.com Evaluating responses in these organs in relevant animal models can provide insights into potential therapeutic effects and off-target interactions. The search results mention that the cardiovascular effects of adimolol were investigated in animal studies researchgate.net, suggesting that organ-specific responses related to the cardiovascular system were examined. However, specific details or data tables regarding these organ-specific responses of Adimolol in animal models are not present in the provided information.

Future Research Trajectories and Broader Academic Implications

Exploration of Undiscovered Molecular Targets or Off-Targets

While Adimolol is well-characterized as a β-adrenoceptor antagonist, a comprehensive understanding of its molecular interactions requires the exploration of potential undiscovered or "off-target" binding sites. nih.gov Most small-molecule drugs interact with unintended biological targets, which can lead to unforeseen side effects or, in some cases, new therapeutic applications. frontiersin.orgscienceopen.com Future research should, therefore, focus on systematically screening Adimolol against a wide array of receptors and enzymes to build a complete "polypharmacology" profile.

Initial studies in small subject groups have suggested that Adimolol does not possess significant α-adrenoceptor antagonist properties, but more extensive screening is warranted. nih.gov The process of identifying off-target interactions is crucial for rationalizing potential side effects and designing more selective compounds. frontiersin.org Modern approaches like CRISPR/Cas9 mutagenesis can be employed to validate whether a drug's efficacy is truly due to its intended target or an off-target effect, a critical step in preclinical validation. nih.gov The identification of novel targets for existing drugs can also open avenues for drug repurposing, a strategy that can accelerate the development of treatments for new indications. frontiersin.orgnih.gov A thorough investigation into Adimolol's off-target profile could thus provide a more complete picture of its mechanism of action and pave the way for safer and more effective therapeutic strategies.

Development of Advanced Computational Models for Adimolol Derivatives

The design and optimization of novel Adimolol derivatives can be significantly accelerated through the use of advanced computational models. stmjournals.comresearchgate.net These in silico techniques allow for the efficient prediction of molecular interactions and pharmacokinetic properties, reducing the time and cost associated with traditional laboratory screening. stmjournals.comnih.gov

Key computational approaches that could be applied to Adimolol research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, helping to elucidate the binding mode of Adimolol derivatives at the atomic level. researchgate.netmdpi.complos.org By understanding these interactions, researchers can design modifications to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com These models can be used to predict the potency of new Adimolol derivatives before they are synthesized, allowing chemists to prioritize the most promising candidates. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-receptor complex over time. stmjournals.com This can reveal conformational changes and transitional states that are crucial for receptor activation and drug efficacy, offering a more detailed understanding than static docking models. plos.org

The integration of these models can create a powerful workflow for virtual screening and lead optimization. By predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, researchers can filter out molecules with poor pharmacokinetic profiles early in the discovery process. researchgate.netnih.gov

| Computational Model | Application for Adimolol Derivatives | Key Benefit |

| Molecular Docking | Predict binding mode and affinity at β-adrenergic receptors. | Elucidates ligand-receptor interactions to guide rational design. researchgate.netmdpi.com |

| QSAR | Predict biological activity (e.g., IC50) based on chemical structure. | Enables high-throughput virtual screening of large compound libraries. nih.govmdpi.com |

| MD Simulations | Simulate the dynamic movement and stability of the Adimolol-receptor complex. | Provides insight into conformational changes and binding stability over time. stmjournals.complos.org |

| ADMET Prediction | Forecast pharmacokinetic properties like absorption, metabolism, and toxicity. | Reduces late-stage attrition by identifying non-viable drug candidates early. researchgate.netnih.gov |

Integration with Novel In Vitro and Ex Vivo Systems (e.g., Organ-on-a-chip)

To bridge the gap between traditional cell cultures and in vivo animal studies, future research on Adimolol should incorporate advanced in vitro and ex vivo models like organ-on-a-chip (OoC) systems. nih.gov These microfluidic devices contain living human cells in a 3D microenvironment that mimics the physiology and mechanics of human organs, offering a more accurate platform for preclinical evaluation of drug efficacy and toxicity. nih.govesmed.orgfrontiersin.org

The limitations of conventional models, such as species differences in animal studies and the lack of physiological context in 2D cell cultures, contribute to the high failure rate of drugs in clinical trials. nih.gov OoC technology addresses these shortcomings by recreating key aspects of human organ function. nih.gov For instance, a "heart-on-a-chip" could be used to study the specific effects of Adimolol and its derivatives on human cardiomyocytes, measuring parameters like contractility and electrophysiology in a controlled, human-relevant system. Similarly, a "liver-on-a-chip" could be used to investigate the compound's metabolism and potential hepatotoxicity. mdpi.com

Multi-organ chips that connect different organ models (e.g., gut-liver) can simulate systemic effects, such as how a drug is absorbed and subsequently metabolized. esmed.orgnih.gov This integrated approach allows for a more holistic assessment of a drug's pharmacokinetic and pharmacodynamic profile. youtube.com The use of these advanced platforms can significantly improve the predictive value of preclinical data, leading to more informed decisions and potentially reducing the reliance on animal testing. nih.govmdpi.com

| System Type | Description | Application for Adimolol Research |

| Traditional 2D Cell Culture | Cells grown in a single layer on a flat surface. | Basic screening of cellular responses and receptor binding. |

| Animal Models | In vivo testing in non-human species (e.g., rats, rabbits). | Assessment of systemic effects and pharmacokinetics, though with species-specific differences. nih.gov |

| Organoids | Self-organized 3D microtissues derived from stem cells. frontiersin.org | Studying drug effects on a complex, organ-like tissue structure. |

| Organ-on-a-Chip (OoC) | Microfluidic devices with living cells that emulate organ-level physiology. esmed.org | High-fidelity testing of Adimolol's efficacy and toxicity on human "organs" like the heart, liver, or vasculature. nih.govnih.gov |

Potential Applications of Adimolol as a Research Tool in Adrenergic Biology

Adimolol's distinct pharmacological properties make it a valuable research tool for investigating fundamental aspects of adrenergic biology. Its prolonged β-adrenoceptor antagonist activity, with effects persisting for up to seven days after a single dose, allows for the study of long-term receptor blockade in a way that is not possible with shorter-acting compounds like Propranolol (B1214883). nih.gov

A key finding is that Adimolol not only competitively antagonizes β-adrenoceptors but also significantly reduces the total number of receptors. nih.gov This suggests a non-competitive mechanism of antagonism that could involve accelerating receptor internalization or degradation. This makes Adimolol an excellent probe for studying the life cycle of adrenergic receptors, including their synthesis, trafficking, and downregulation. By using Adimolol in experimental models, researchers can explore the cellular and physiological consequences of sustained receptor number reduction, providing insights into receptor homeostasis and the mechanisms of drug tolerance.

Adrenergic receptors are critical regulators of the sympathetic nervous system, influencing everything from heart rate to metabolic processes. youtube.comyoutube.com Adimolol can be used to dissect the specific roles of β-adrenoceptors in various physiological and pathological processes. Its long-lasting action is particularly useful for chronic studies aiming to understand the adaptive changes that occur in response to persistent β-blockade.

Contribution to the Understanding of G-Protein Coupled Receptor (GPCR) Pharmacology

The study of Adimolol contributes to the broader understanding of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and the target of approximately 35% of all approved drugs. frontiersin.orgnih.gov Adrenergic receptors are classic examples of GPCRs, which transduce extracellular signals into intracellular responses by activating heterotrimeric G-proteins. nih.govnih.govyoutube.com

Research on ligands like Adimolol provides crucial insights into the molecular basis of receptor antagonism. The observation that Adimolol reduces β-adrenoceptor number points towards complex regulatory mechanisms beyond simple competitive binding at the orthosteric site. nih.gov This aligns with the growing appreciation for allosteric modulation and biased agonism in GPCR pharmacology, where ligands can influence receptor function in nuanced ways. nih.gov

Furthermore, understanding how Adimolol interacts with its target receptor helps to build and refine structural models of GPCRs. nih.gov High-resolution crystal structures of GPCRs in complex with various ligands have revealed the subtle conformational changes that underlie receptor activation and inhibition. nih.govnih.gov By characterizing the binding kinetics and functional effects of diverse antagonists like Adimolol, researchers can better understand the structure-function relationships that govern GPCR signaling. This knowledge is fundamental for the rational design of novel therapeutics targeting not just adrenergic receptors, but the entire GPCR superfamily. frontiersin.orgnih.gov

Q & A

Q. What are the primary pharmacological targets and mechanisms of action of Adimolol?

Adimolol, a β-adrenergic receptor antagonist, primarily targets β1 and β2 adrenoceptors. Its mechanism involves competitive inhibition of catecholamines like epinephrine, reducing heart rate and myocardial oxygen demand. Methodologically, receptor-binding assays (e.g., radioligand displacement studies) and in vivo hemodynamic measurements in animal models are critical for validating selectivity and potency .

Q. What analytical methods are recommended for quantifying Adimolol in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for its high sensitivity and specificity. Validation parameters (e.g., linearity, LOQ, precision) should adhere to ICH guidelines. For structural characterization, nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are essential to confirm molecular integrity .

Q. How can researchers ensure batch-to-batch consistency in Adimolol synthesis?

Implement strict process controls, including intermediate purity checks via thin-layer chromatography (TLC) and final product characterization using melting point analysis and X-ray diffraction (XRD). Documentation of synthetic pathways (e.g., reaction temperatures, catalysts) as per IUPAC guidelines ensures reproducibility .

Advanced Research Questions

Q. How should researchers design a comparative study to evaluate Adimolol’s efficacy against other β-blockers in hypertension models?

Use a randomized controlled trial (RCT) design with three arms: Adimolol, a reference β-blocker (e.g., atenolol), and placebo. Primary endpoints include mean arterial pressure (MAP) reduction and heart rate variability. Employ mixed-effects models to account for inter-subject variability and covariate adjustments (e.g., age, baseline BP). Ensure blinding and allocation concealment to minimize bias .

Q. What strategies resolve contradictions in Adimolol’s reported pharmacokinetic (PK) data across species?

Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. For example, discrepancies in hepatic clearance rates may arise from cytochrome P450 isoform variability. Validate models using in vitro-in vivo extrapolation (IVIVE) and adjust for protein-binding differences via equilibrium dialysis assays .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for Adimolol’s cardioprotective effects?

- Feasible : Use ischemic-reperfusion injury models in rodents with measurable outcomes (e.g., infarct size via TTC staining).

- Novel : Investigate Adimolol’s mitochondrial KATP channel modulation, a less-explored pathway.

- Ethical : Adhere to ARRIVE guidelines for humane endpoints.

- Relevant : Align with clinical needs for reduced side-effect profiles in diabetic patients .

Data Analysis and Interpretation

Q. How should researchers address conflicting in vitro vs. in vivo efficacy data for Adimolol?

Conduct sensitivity analyses to identify confounding factors (e.g., plasma protein binding, metabolite activity). Use parallel artificial membrane permeability assays (PAMPA) to assess bioavailability limitations. If in vitro potency does not translate in vivo, consider prodrug derivatization to enhance absorption .

Q. What statistical approaches are optimal for dose-response studies of Adimolol?

Fit data to sigmoidal Emax models using nonlinear regression (e.g., GraphPad Prism). Report EC50 values with 95% confidence intervals and assess goodness-of-fit via Akaike information criterion (AIC). For non-monotonic responses, apply Bayesian hierarchical models to account for heteroscedasticity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.